Diallyl tetrasulfide
Overview
Description
Synthesis Analysis
Diallyl tetrasulfide has been synthesized through different methods. One notable approach involves the reaction of sulfur monochloride with allyl mercaptan, yielding an 81.0% yield. This method confirmed the synthesized product's structure through IR and GC-MS analyses (Yu Lei, 2007). Another method utilizes phase transfer catalysis under microwave irradiation, indicating the versatility in its synthesis processes.
Molecular Structure Analysis
The crystal structures of π complexes of copper(I) halides with diallyl disulfide have been studied, providing insight into the molecular structure of diallyl tetrasulfide-related compounds. These structures are stabilized by C-H⋯S hydrogen bonds forming characteristic seven-membered rings, highlighting the compound's ability to interact with metals (N. Salivon & V. Oliinik, 2006).
Chemical Reactions and Properties
Research has shown that diallyl tetrasulfide induces reactive oxygen species in cells in a time and dose-dependent manner, which suggests its reactivity and potential as a bioactive compound. This activity has implications for its role in inducing cell responses such as apoptosis and the formation of antioxidants in cancer cells, differing significantly between normal and cancer cells (N. Saidu et al., 2013).
Physical Properties Analysis
The study of diallyl sulfides, including diallyl tetrasulfide, reveals their selective inhibition of certain DNA polymerases and their effect on cell growth, which is related to their physical interactions at the molecular level (Masayuki Nishida et al., 2008). The interaction with biological molecules suggests complex physical properties that facilitate these biological activities.
Chemical Properties Analysis
Diallyl tetrasulfide interacts with glutathione, showcasing its chemical reactivity through thiol-disulfide exchange reactions. These reactions play a significant role in its bioactivity, including the release of hydrogen sulfide, a compound of interest for its various biological effects. The ability to undergo such reactions points to the intricate chemical properties diallyl tetrasulfide possesses (Dong Liang et al., 2015).
Scientific Research Applications
Cancer Treatment : Diallyl tetrasulfide has been identified as a potential chemopreventive and therapeutic agent in cancer treatment due to its selective antiproliferative effects. It induces early mitotic arrest and subsequent apoptosis in cancer cells by acting independently of reactive oxygen species and targeting tubulin, which prevents the formation of normal spindle microtubules, leading to G2/M arrest. This process involves c-jun N-terminal kinase-mediated modulations of B-cell lymphoma 2, linking early microtubule inactivation to the induction of apoptosis (Kelkel et al., 2012).
Enzyme Inhibition : Diallyl tetrasulfide selectively inhibits the activities of mammalian family X DNA polymerases, such as pol β, pol λ, and terminal deoxynucleotidyl transferase, in vitro. This effect is dose-dependent and may play a role in the suppression of human cancer cell growth (Nishida et al., 2008).
Cellular Signaling : It has been implicated in signal transductions, including the generation of Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, mitogen-activated protein kinase (MAPK) signaling, regulation of cell cycle progression, and induction of apoptosis. However, certain aspects of the diallyl polysulfane triggered inhibitory effects on cancer cells are still not clear (Montenarh & Saidu, 2012).
Comparison with Other Cell Types : Studies have compared the effects of diallyl tetrasulfide on different cell types, revealing that it induces reactive oxygen species (ROS) in normal cells similar to cancer cells. The compound was found to up-regulate the level of heme oxigenase-1 (HO-1) in both cell types, with differences in the recovery of the thiol concentration, suggesting a mechanism for its anti-carcinogenic effects (Saidu et al., 2013).
Interactions with Red Blood Cells : Diallyl tetrasulfide interacts with cellular membranes and certain metalloproteins in red blood cells. This multifaceted interaction may contribute to the biological activity of such compounds (Schneider et al., 2011).
Hydrogen Sulfide Signaling : Diallyl tetrasulfide is involved in hydrogen sulfide (H2S) signaling pathways. It has been shown to release H2S in the presence of reduced glutathione (GSH) and is used for H2S donation. The synthesis and H2S release profiles of bis(aryl) and bis(alkyl) tetrasulfides, which release more H2S than the commonly used trisulfide DATS under identical conditions, have been reported (Pluth & Cerda, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(prop-2-enyltetrasulfanyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCQUWJDRTEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179196 | |
Record name | Diallyl tetrasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
279.00 to 280.00 °C. @ 760.00 mm Hg | |
Record name | Di-2-propenyl tetrasulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Diallyl tetrasulfide | |
CAS RN |
2444-49-7 | |
Record name | Diallyl tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallyl tetrasulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl tetrasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl tetrasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYL TETRASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRP12IW1D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Di-2-propenyl tetrasulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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